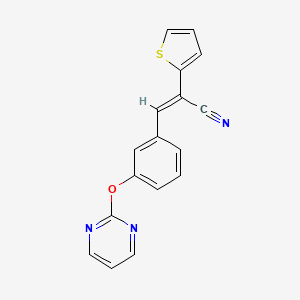

![molecular formula C21H21N3O4 B2728945 N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-18-2](/img/structure/B2728945.png)

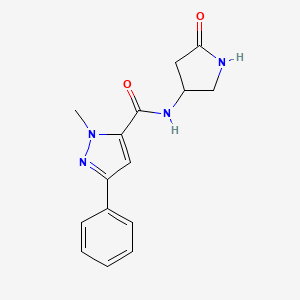

N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymorphic Modifications and Diuretic Properties

The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a close relative to the specified molecule, has been identified to possess significant diuretic properties. It presents a promising avenue for developing new hypertension remedies. Researchers discovered two polymorphic modifications of this compound, indicating its versatile structural adaptability, which could influence its biological activity and solubility. The differences in crystal packing between these forms suggest potential variations in pharmacokinetic properties (Shishkina et al., 2018).

Antiproliferative and Chemotherapeutic Potential

The synthesis and evaluation of 3-phenylquinolinylchalcone derivatives, closely related in structure to the specified molecule, have shown potent antiproliferative activities against non-small cell lung cancers and breast cancers. Among these, specific derivatives have been more active than standard chemotherapeutic agents, indicating the potential of quinoline derivatives in cancer therapy. These findings highlight the capacity of structural analogs of the specified compound to inhibit cancer cell growth, suggesting avenues for the development of new chemotherapeutic agents (Tseng et al., 2013).

Neurotropic and Psychotropic Effects

Investigations into the psycho- and neurotropic effects of novel quinolin-4-ones have revealed promising substances with specific sedative effects and considerable anti-amnesic activity. This research demonstrates the therapeutic potential of quinoline derivatives for the management of neurological and psychological disorders, suggesting that analogs of the specified compound might exhibit similar beneficial properties in vivo. The findings open potential research pathways into the development of new treatments for anxiety, memory loss, and hypoxia-related conditions (Podolsky et al., 2017).

Corrosion Inhibition

Quinoxaline derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. These compounds, related to the specified molecule, have demonstrated significant efficacy in protecting mild steel from corrosion, suggesting their utility in industrial applications where steel longevity is critical. The inhibition process involves both physisorption and chemisorption mechanisms, with certain derivatives forming protective films on the steel surface. This property indicates the potential of quinoline and quinoxaline derivatives in materials science and engineering (Olasunkanmi et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of N’-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .

Mode of Action

N’-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide: interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This binding inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cancer cell proliferation .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 by N’-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and angiogenesis . By inhibiting these pathways, the compound can effectively slow down or stop the growth of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of N’-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide are favorable. The compound meets the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that the compound has good bioavailability .

Result of Action

The molecular and cellular effects of N’-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide ’s action include the inhibition of cancer cell proliferation and angiogenesis . This is achieved through the inhibition of EGFR and VEGFR-2, leading to the suppression of downstream signaling pathways involved in these processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide . For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules in the environment can potentially interact with the compound, affecting its binding to its targets .

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-28-17-7-5-15(6-8-17)22-20(26)21(27)23-16-11-13-3-2-10-24-18(25)9-4-14(12-16)19(13)24/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJQJYOVZIQNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

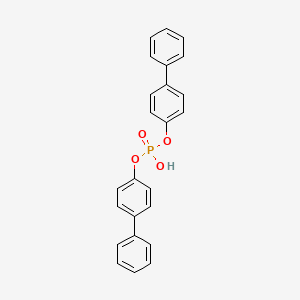

![ethyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2728866.png)

![Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2728867.png)

![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)

![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)

sulfamoyl}thiophene-2-carboxylate](/img/structure/B2728871.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2728872.png)

![methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2728875.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2728880.png)